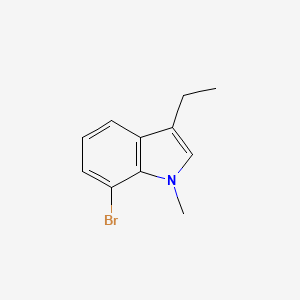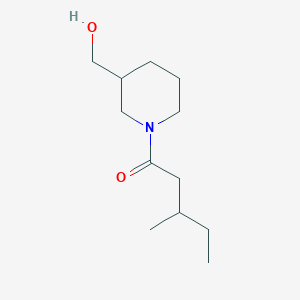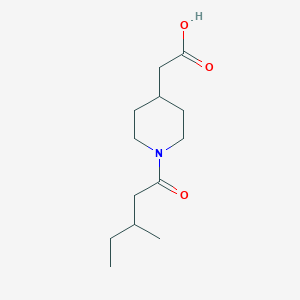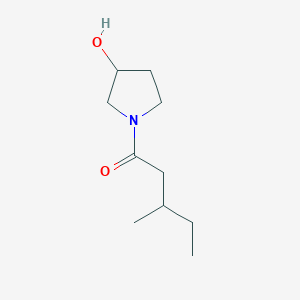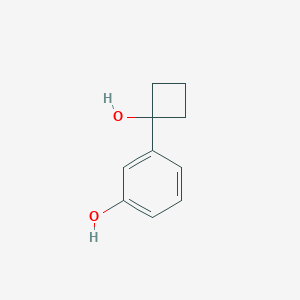
3-(1-Hydroxycyclobutyl)phenol
Vue d'ensemble
Description
3-(1-Hydroxycyclobutyl)phenol is an organic compound characterized by a phenol group attached to a cyclobutyl ring with a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxycyclobutyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Hydroxycyclobutyl)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s phenol group and cyclobutyl ring provide multiple reactive sites for these transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the phenol group to a quinone derivative.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the phenol group to a cyclobutyl alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, with reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions include quinone derivatives, cyclobutyl alcohols, and substituted phenols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-(1-Hydroxycyclobutyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism by which 3-(1-Hydroxycyclobutyl)phenol exerts its effects involves interactions with specific molecular targets and pathways. For example, it can act as a substrate for glucuronidation by uridine diphosphoglucuronosyl transferase (UGT) enzymes, leading to the formation of acyl glucuronide metabolites . These metabolites can activate adenosine monophosphate-activated protein kinase (AMPK) isoforms, which play a crucial role in maintaining cellular energy homeostasis .
Comparaison Avec Des Composés Similaires
3-(1-Hydroxycyclobutyl)phenol can be compared with other similar compounds, such as:
6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid (PF-06409577): This compound is a direct activator of AMPK isoforms and has been studied for its potential therapeutic applications.
Indole-3-carboxylic acid derivatives: These compounds share structural similarities and have been investigated for their ability to activate AMPK and other biological pathways.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound for various scientific research applications.
Propriétés
IUPAC Name |
3-(1-hydroxycyclobutyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-9-4-1-3-8(7-9)10(12)5-2-6-10/h1,3-4,7,11-12H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHPBYWVERAULZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



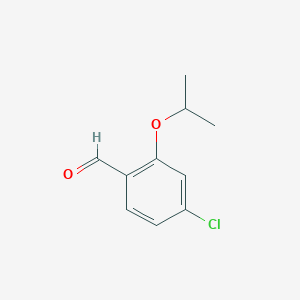
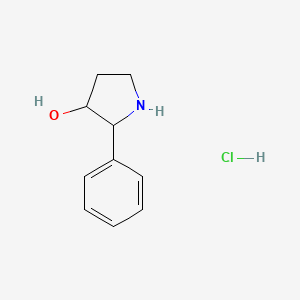
![6-Amino-2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1475392.png)
![6-Amino-2-cyclobutylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1475394.png)
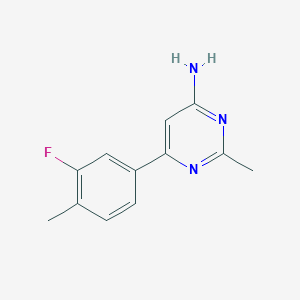
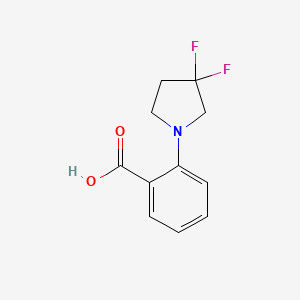
![2-Cyclopropyl-8-methylimidazo[1,2-a]pyridine](/img/structure/B1475398.png)


